molecular formula Mo B083593 Molybdenum-92 CAS No. 14191-67-4

Molybdenum-92

Cat. No.: B083593
CAS No.: 14191-67-4
M. Wt: 91.906807 g/mol
InChI Key: ZOKXTWBITQBERF-AHCXROLUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Molybdenum-92 can be isolated from naturally occurring molybdenum through isotope separation techniques such as gas centrifugation and electromagnetic separation. These methods exploit the slight differences in mass between the isotopes to achieve separation.

Industrial Production Methods: Industrial production of molybdenum typically involves the extraction of molybdenum from its primary ore, molybdenite (molybdenum disulfide, MoS₂). The ore is first concentrated by flotation, then roasted in an excess of air to yield molybdenum trioxide (MoO₃). This oxide is then reduced with hydrogen to produce molybdenum metal . The isotopic separation of this compound from the other naturally occurring isotopes is a specialized process that may involve advanced techniques like laser isotope separation.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen gas at high temperatures.

    Reduction: Hydrogen gas at elevated temperatures.

    Substitution: Halogens like fluorine and chlorine under controlled conditions.

Major Products:

Properties

IUPAC Name

molybdenum-92
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo/i1-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKXTWBITQBERF-AHCXROLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[92Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Mo
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931241
Record name (~92~Mo)Molybdenum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.906807 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14191-67-4
Record name Molybdenum, isotope of mass 92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~92~Mo)Molybdenum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The catalyst of this example was prepared in a similar manner as described in Example 5. In this case, an ammoniumheptamolybdate solution was prepared by dissolving 4.63 g of ammoniumheptamolybdate in 20 mL of water and adjusting the volume to 25 mL to provide a solution with a molybdenum concentration of 0.15 mol/L. Then, 11.03 mL of the above impregnating solution was used to impregnate 10 g of the zeolite support. The impregnated support was then placed in an oven and dried with air (1 L/min) by heating to 70° C. at a rate of 1° C. per minute and holding for 10 hours. Then, the temperature was increased to 120° C. at a rate of 1° C. per minute and held for another 10 hours. Finally, the temperature was increased to 500° C. at a rate of 1° C. per minute and held for 5 hours. The finished catalyst sample was sieved to remove fines and to obtain the desired 315-500 microns fraction and then tested as described above. The catalyst was found to have a molybdenum content of 10.0% wt.
Name
ammoniumheptamolybdate
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The promoters or rate enhancers added to the palladium catalyst are group VIB cabonyls. Such carbonyls are, for example, chromium hexacarbonyl, molybdenum hexacarbonyl and tungsten hexacarbonyl. The carbonyl promoter can be added to the reaction mixture or formed in situ. The chromium carbonyl gives greater catalyst enhancement than either molybdenum or tungsten. The amount of group VIB carbonyl added is from about 0.05 weight percent to 10 weight percent based on the weight of palladium used as the catalyst.
Name
chromium hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tungsten hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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